molecular formula C5H5BrN2O2S B567411 4-Bromo-2-(methylsulfonyl)pyrimidine CAS No. 1208538-52-6

4-Bromo-2-(methylsulfonyl)pyrimidine

Cat. No.: B567411
CAS No.: 1208538-52-6
M. Wt: 237.071
InChI Key: YOTSMHQEKCYLQI-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2O2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine typically involves the bromination of 2-(methylsulfonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Reduction Reactions: Formation of 2-(methylthio)pyrimidine derivatives.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(methylsulfonyl)pyrimidine: Similar structure but with the bromine and methylsulfonyl groups at different positions.

    4-Chloro-2-(methylsulfonyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.

    4-Bromo-2-(methylthio)pyrimidine: Methylthio group instead of methylsulfonyl at the 2-position.

Uniqueness

4-Bromo-2-(methylsulfonyl)pyrimidine is unique due to the combination of the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSMHQEKCYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671971
Record name 4-Bromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208538-52-6
Record name 4-Bromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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